4-[4-(1,2-benzisothiazol-3-yl)piperazino]-N~1~-cyclopentyl-4-oxobutanamide
Overview
Description
4-[4-(1,2-benzisothiazol-3-yl)piperazino]-N~1~-cyclopentyl-4-oxobutanamide is a useful research compound. Its molecular formula is C20H26N4O2S and its molecular weight is 386.5 g/mol. The purity is usually 95%.
The exact mass of the compound 4-[4-(1,2-benzisothiazol-3-yl)-1-piperazinyl]-N-cyclopentyl-4-oxobutanamide is 386.17764726 g/mol and the complexity rating of the compound is 532. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Atypical Antipsychotic Agents
- A series of substituted benzamides, including compounds similar to 4-[4-(1,2-benzisothiazol-3-yl)-1-piperazinyl]-N-cyclopentyl-4-oxobutanamide, were evaluated for their potential as atypical antipsychotic agents. These compounds demonstrated potent in vitro and in vivo activities, suggesting their potential utility in treating psychiatric disorders. The structure-activity relationships indicated that certain substitutions on the benzamide structure could enhance their pharmacological profiles, making them candidates for further clinical evaluation (Norman et al., 1996).
Bridge Modifications in Antipsychotic Profiles
- The effect of linking bridge modifications on the antipsychotic profile of phthalimide and isoindolinone derivatives linked to 4-(1,2-benzisothiazol-3-yl)-1-piperazinyl was studied. The research found that a four-carbon spacer between the core structure and the piperazine ring provided optimal activity, indicating the importance of molecular conformation in the biological activity of these potential antipsychotic agents (Norman et al., 1996).
Cyclic Benzamides as Antipsychotic Agents
- Novel cyclic benzamides, structurally related to 4-[4-(1,2-benzisothiazol-3-yl)-1-piperazinyl]-N-cyclopentyl-4-oxobutanamide, were synthesized and evaluated as potential antipsychotic agents. These compounds exhibited good D2/5-HT2 selectivity and potency in vivo, suggesting their potential as atypical antipsychotic agents with a lower risk of extrapyramidal side effects. This research highlights the therapeutic potential of cyclic benzamides in the treatment of schizophrenia (Norman et al., 1994).
Heterocyclic Carboxamides as Antipsychotic Agents
- Heterocyclic analogues of 1192U90, a compound structurally related to 4-[4-(1,2-benzisothiazol-3-yl)-1-piperazinyl]-N-cyclopentyl-4-oxobutanamide, were synthesized and evaluated for their potential as antipsychotic agents. Two derivatives showed potent in vivo activities comparable to the parent compound, indicating the promise of heterocyclic carboxamides as potential antipsychotic agents (Norman et al., 1996).
Properties
IUPAC Name |
4-[4-(1,2-benzothiazol-3-yl)piperazin-1-yl]-N-cyclopentyl-4-oxobutanamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N4O2S/c25-18(21-15-5-1-2-6-15)9-10-19(26)23-11-13-24(14-12-23)20-16-7-3-4-8-17(16)27-22-20/h3-4,7-8,15H,1-2,5-6,9-14H2,(H,21,25) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ATFMGSANMJDDDG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC(=O)CCC(=O)N2CCN(CC2)C3=NSC4=CC=CC=C43 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N4O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.